[3-(4-hydroxybenzoyl)phenyl] sulfamate
Description
[3-(4-Hydroxybenzoyl)phenyl] sulfamate is a sulfamate ester characterized by a phenyl ring substituted with a 4-hydroxybenzoyl moiety and a sulfamate functional group. Its molecular structure combines aromatic and polar groups, enabling diverse interactions with biological targets. The hydroxybenzoyl group provides hydrogen-bonding capabilities, while the sulfamate group mimics sulfate moieties, making it a potent inhibitor of enzymes like steroid sulfatase. This dual functionality positions the compound as a candidate for therapeutic applications, particularly in hormone-dependent cancers where steroid metabolism modulation is critical .
Properties
Molecular Formula |
C13H11NO5S |
|---|---|
Molecular Weight |
293.30 g/mol |
IUPAC Name |
[3-(4-hydroxybenzoyl)phenyl] sulfamate |
InChI |
InChI=1S/C13H11NO5S/c14-20(17,18)19-12-3-1-2-10(8-12)13(16)9-4-6-11(15)7-5-9/h1-8,15H,(H2,14,17,18) |
InChI Key |
VGINQGIMAOLOBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
[3-(4-Methoxybenzoyl)phenyl] Sulfamate
Structural Differences : The methoxy group replaces the hydroxy group on the benzoyl moiety.
Key Findings :
- Solubility : The methoxy group enhances lipophilicity compared to the hydroxy analog, improving membrane permeability but reducing aqueous solubility .
- Biological Activity : Exhibits strong enzyme inhibition, though the absence of a hydroxy group may reduce hydrogen-bonding interactions with targets. Studies suggest methoxy derivatives have prolonged metabolic stability due to slower demethylation .
- Synthesis: Involves sulfamoylation of a methoxy-substituted phenolic intermediate, similar to pathways used for hydroxy analogs .
(4-Benzoylphenyl) Sulfamate
Structural Differences : Lacks the hydroxy group on the benzoyl ring.
Key Findings :
- Hydrophobicity : Increased hydrophobicity enhances binding to hydrophobic enzyme pockets but reduces aqueous solubility.
- Activity : Demonstrates steroid sulfatase inhibition but with lower potency than hydroxy-substituted analogs, highlighting the hydroxy group's role in target affinity .
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate
Structural Differences : Features a trifluoromethyl group and carbamoyl substituent.
Key Findings :
Cyclopropyl Sulfamate
Structural Differences : Replaces the aromatic hydroxybenzoyl group with a cyclopropyl ring.
Key Findings :
- Reactivity : Cyclopropyl’s ring strain increases chemical reactivity, enabling unique covalent interactions.
- Applications: Used in non-therapeutic contexts (e.g., agrochemicals) due to distinct physicochemical properties .
Data Table: Comparative Analysis
Mechanistic Insights
- Steroid Sulfatase Inhibition: The sulfamate group in this compound mimics sulfate esters, competitively binding to the enzyme’s active site. The hydroxy group forms critical hydrogen bonds with catalytic residues, enhancing inhibitory potency compared to methoxy or non-hydroxy analogs .
- Structure-Activity Relationship (SAR) :
- Hydroxy vs. Methoxy : Hydroxy substitution improves target affinity but reduces metabolic stability.
- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzoyl) enhance target specificity, while aliphatic groups (e.g., cyclopropyl) broaden reactivity but reduce selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
